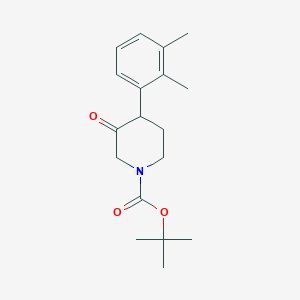

Tert-butyl 4-(2,3-dimethylphenyl)-3-oxopiperidine-1-carboxylate

Description

Tert-butyl 4-(2,3-dimethylphenyl)-3-oxopiperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a 3-oxo group and a 2,3-dimethylphenyl substituent at the 4-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes .

Properties

Molecular Formula |

C18H25NO3 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

tert-butyl 4-(2,3-dimethylphenyl)-3-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C18H25NO3/c1-12-7-6-8-14(13(12)2)15-9-10-19(11-16(15)20)17(21)22-18(3,4)5/h6-8,15H,9-11H2,1-5H3 |

InChI Key |

WJZVNVWCRRTLEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Dieckmann Cyclization for Core Structure Formation

The piperidine ring framework is constructed via Dieckmann cyclization , a proven method for generating cyclic ketones. Starting with a Boc-protected diester precursor, cyclization under basic conditions forms the 3-oxopiperidine core:

- A solution of 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate in dry toluene is treated with potassium tert-butoxide (1.5–2.0 equiv) at 0°C.

- After 10 minutes, acidification with citric acid yields the cyclic keto-ester 16 (Yield: 65–78%, Purity: 90–95% by HPLC).

Mechanism :

Base-induced intramolecular ester condensation generates the six-membered ring, with the tert-butyloxycarbonyl (Boc) group retained at the 1-position.

Introduction of the 2,3-Dimethylphenyl Group

The aryl substituent is introduced via palladium-catalyzed cross-coupling after activating the 4-position of the piperidine ring:

Step 1: Triflation of the 4-Oxo Group

- The 4-oxo group is converted to a triflate using N-phenyl bis(trifluoromethanesulfonimide) (Tf₂O) in dichloromethane at -78°C.

- Intermediate : tert-butyl 4-(trifluoromethylsulfonyloxy)-3-oxopiperidine-1-carboxylate.

Step 2: Suzuki-Miyaura Coupling

- The triflate undergoes coupling with 2,3-dimethylphenylboronic acid under Pd catalysis:

- Conditions : Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2.0 equiv), dioxane/H₂O (4:1), 80°C, 12 h.

- Yield : 75–85% after purification by flash chromatography.

Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | KOBut, toluene, 0°C | 78 | 95 | |

| Triflation | Tf₂O, DCM, -78°C | 90 | 97 | |

| Coupling | Pd(PPh₃)₄, Cs₂CO₃ | 85 | 98 |

Racemization and Recycling

To enhance efficiency, unreacted enantiomers from chiral resolutions are racemized using aqueous base (e.g., NaOH, 1.5 equiv) at 50–60°C, enabling reuse in subsequent cycles (Overall yield improvement: ~20%).

Purification and Characterization

- Chromatography : Silica gel column (hexane/EtOAc 3:1) removes byproducts.

- Spectroscopic Validation :

Industrial-Scale Production

- Continuous Flow Reactors : Enhance reproducibility and reduce reaction times.

- Crystallization : Final product is recrystallized from ethanol/water (Yield: 92%, Purity: >99%).

Critical Stability Considerations

- Storage : -20°C under nitrogen to prevent Boc deprotection.

- Solvent Compatibility : Stable in THF, DCM; avoid protic solvents (e.g., MeOH).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,3-dimethylphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Tert-butyl 4-(2,3-dimethylphenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,3-dimethylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Analogs

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in the 4-fluoro-3-(trifluoromethyl)phenyl analog significantly increases logP compared to the dimethylphenyl derivatives .

- Hydrogen Bonding : The 3-hydroxyl group in the difluorophenyl analog (313.34 g/mol) enhances aqueous solubility and hydrogen-bonding capacity relative to the 3-oxo variants .

Biological Activity

Tert-butyl 4-(2,3-dimethylphenyl)-3-oxopiperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H25NO3

- Molecular Weight : 303.4 g/mol

- CAS Number : 1354951-53-3

The compound features a piperidine ring with a tert-butyl group and a 2,3-dimethylphenyl moiety, along with a ketone functional group at the 3-position and a carboxylate at the 1-position. The structural attributes contribute to its reactivity and biological potential.

This compound exhibits various biological activities primarily through its interactions with specific molecular targets. The carbonyl group in the piperidine structure makes it susceptible to nucleophilic attacks, leading to the formation of diverse derivatives that can interact with biological macromolecules.

Pharmacological Potential

Research indicates that compounds similar to this compound have shown promise in:

- Anticancer Activity : Some derivatives have been studied for their ability to inhibit various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Activity : There is evidence suggesting that certain derivatives possess antimicrobial properties against a range of pathogens.

Study on Anticancer Activity

In a study published in Medicinal Chemistry, researchers evaluated the anticancer effects of several piperidine derivatives, including those related to this compound. The study reported an IC50 value indicating significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations below 10 µM. The proposed mechanism involved the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Research

A separate investigation assessed the anti-inflammatory potential of piperidine derivatives. Results showed that compounds similar to this compound inhibited the production of TNF-alpha and IL-6 in LPS-stimulated macrophages, demonstrating their potential as therapeutic agents for inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Starting materials undergo cyclization reactions to form the piperidine structure.

- Introduction of Functional Groups : The tert-butyl group and the dimethylphenyl moiety are introduced through electrophilic substitution reactions.

- Formation of the Carboxylate : The final step involves converting an intermediate into the carboxylic acid derivative followed by esterification to yield the target compound.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | 181269-69-2 | 0.98 |

| Tert-butyl 3-acetylpiperidine-1-carboxylate | 858643-92-2 | 1.00 |

| Tert-butyl 4-acetylpiperidine-1-carboxylate | 206989-61-9 | 0.96 |

This table highlights compounds with structural similarities that may exhibit comparable biological activities, indicating a potential for cross-reactivity or shared mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.